3-(1H-benzimidazol-2-yl)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE: is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives. The pyrazole moiety is often prepared via the reaction of hydrazine with 1,3-diketones. The final step involves the condensation of the benzimidazole and pyrazole intermediates with a suitable hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituent on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
2-(3-METHYL-BENZO(1,4)DIOXIN-2-YL)-PYRIDINE: This compound shares a similar benzimidazole core but differs in its substituents and overall structure.
Organochlorine Compounds: These compounds, such as trichloroethylene and chloroform, share the presence of chlorine atoms but differ significantly in their chemical structure and properties.
Uniqueness: The uniqueness of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE lies in its combination of a benzimidazole core with a pyrazole moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C27H29ClN6O |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H29ClN6O/c1-17-19(23(28)34(33-17)18-10-6-5-7-11-18)16-29-32-25(35)27(4)15-14-20(26(27,2)3)24-30-21-12-8-9-13-22(21)31-24/h5-13,16,20H,14-15H2,1-4H3,(H,30,31)(H,32,35)/b29-16+ |
InChI Key |
RSKPKTQRNONGQM-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.